![molecular formula C20H22N6O4 B2963293 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 894565-41-4](/img/structure/B2963293.png)
5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of multiple functional groups, including amino, methoxy, and carbamoyl groups, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.
Attachment of the Dimethoxyphenyl Group: This step involves the use of a suitable coupling reagent to attach the dimethoxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides and nucleophiles are commonly used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carbamoyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its triazole ring and functional groups may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structure suggests it may have activity against certain diseases, and it could be used as a lead compound for the development of new drugs.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide likely involves its interaction with specific molecular targets. The triazole ring and functional groups may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-N-(2,4-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-N-(3,5-dimethoxyphenyl)-1-{[(4-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its specific arrangement of functional groups and the presence of the triazole ring. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
5-amino-N-(3,5-dimethoxyphenyl)-1-[2-(4-methylanilino)-2-oxoethyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4/c1-12-4-6-13(7-5-12)22-17(27)11-26-19(21)18(24-25-26)20(28)23-14-8-15(29-2)10-16(9-14)30-3/h4-10H,11,21H2,1-3H3,(H,22,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXMVHJOBDDNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=C(N=N2)C(=O)NC3=CC(=CC(=C3)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.